tert-Butyl 7-fluoro-2-azaspiro[4.4]nonane-2-carboxylate
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Overview
Description
tert-Butyl 7-fluoro-2-azaspiro[4.4]nonane-2-carboxylate is a synthetic organic compound with the molecular formula C13H22FNO2 . It is characterized by a spirocyclic structure, which includes a fluorine atom and a tert-butyl ester group. This compound is primarily used in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-fluoro-2-azaspiro[4.4]nonane-2-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-fluoro-2-azaspiro[4.4]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new spirocyclic compounds with different functional groups.
Scientific Research Applications
tert-Butyl 7-fluoro-2-azaspiro[4.4]nonane-2-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Used as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 7-fluoro-2-azaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, leading to modulation of biological pathways. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- tert-Butyl 7-chloro-2-azaspiro[4.4]nonane-2-carboxylate
Uniqueness
tert-Butyl 7-fluoro-2-azaspiro[4.4]nonane-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C13H22FNO2 |
---|---|
Molecular Weight |
243.32 g/mol |
IUPAC Name |
tert-butyl 8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate |
InChI |
InChI=1S/C13H22FNO2/c1-12(2,3)17-11(16)15-7-6-13(9-15)5-4-10(14)8-13/h10H,4-9H2,1-3H3 |
InChI Key |
PPQFLDNXNFKVQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(C2)F |
Origin of Product |
United States |
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